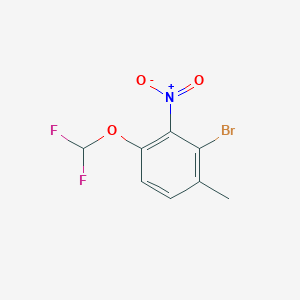

2-Bromo-4-difluoromethoxy-3-nitrotoluene

CAS No.: 1805592-41-9

Cat. No.: VC2954807

Molecular Formula: C8H6BrF2NO3

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805592-41-9 |

|---|---|

| Molecular Formula | C8H6BrF2NO3 |

| Molecular Weight | 282.04 g/mol |

| IUPAC Name | 3-bromo-1-(difluoromethoxy)-4-methyl-2-nitrobenzene |

| Standard InChI | InChI=1S/C8H6BrF2NO3/c1-4-2-3-5(15-8(10)11)7(6(4)9)12(13)14/h2-3,8H,1H3 |

| Standard InChI Key | ACCOMVLTJNJLRA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)OC(F)F)[N+](=O)[O-])Br |

| Canonical SMILES | CC1=C(C(=C(C=C1)OC(F)F)[N+](=O)[O-])Br |

Introduction

2-Bromo-4-difluoromethoxy-3-nitrotoluene is a complex organic compound with the molecular formula C8H6BrF2NO3. It is characterized by the presence of a bromine atom, a difluoromethoxy group, a nitro group, and a methyl group attached to a benzene ring. This compound is of interest in various scientific fields due to its unique chemical properties and potential applications.

Synonyms Table:

| Synonym | CAS Number |

|---|---|

| 2-Bromo-4-difluoromethoxy-3-nitrotoluene | 1805592-41-9 |

| 3-bromo-1-(difluoromethoxy)-4-methyl-2-nitrobenzene | 1805592-41-9 |

| WWC92863 | 1805592-41-9 |

Applications and Biological Activity

2-Bromo-4-difluoromethoxy-3-nitrotoluene serves as an intermediate in chemical syntheses and has potential applications in pharmaceuticals and materials science. Its mechanism of action involves interactions with biological systems, potentially inhibiting key enzymes or interfering with cellular processes, which may induce apoptosis in cancer cells.

Applications Table:

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate in drug synthesis |

| Materials Science | Development of new materials |

| Biological Research | Potential anticancer properties |

Synthesis and Production

The synthesis of 2-Bromo-4-difluoromethoxy-3-nitrotoluene typically involves complex multi-step chemical processes. Industrial production methods utilize continuous flow reactors to optimize efficiency and purity, with purification techniques such as recrystallization or chromatography.

Synthesis Steps:

-

Initial Synthesis: Involves the preparation of the toluene ring with appropriate substituents.

-

Nitration: Introduction of the nitro group using nitric acid.

-

Difluoromethoxylation: Addition of the difluoromethoxy group through specific reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume